Methyl 2-acetyl-4,4-dimethoxybutanoate
Overview
Description
Methyl 2-acetyl-4,4-dimethoxybutanoate is a chemical compound with the molecular formula C10H18O5 It is an ester derivative of butanoic acid, characterized by the presence of acetyl and dimethoxy groups
Mechanism of Action
are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are widely used in a variety of applications from the synthesis of polymers to the flavoring of foods. The properties and reactions of esters are similar to those of other carbonyl compounds. For example, they can participate in nucleophilic acyl substitution and reduction reactions .
In terms of pharmacokinetics , esters are often used in drug design because they can alter the absorption, distribution, metabolism, and excretion (ADME) properties of bioactive compounds. For example, esterification can be used to improve the lipophilicity of a drug, which can enhance its absorption through biological membranes .
The action environment can greatly influence the stability and efficacy of esters. Factors such as pH, temperature, and the presence of esterases (enzymes that catalyze the hydrolysis of esters) can affect the stability of an ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The acetyl and dimethoxy groups can be introduced through subsequent reactions involving acetylation and methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-4,4-dimethoxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetyl-4,4-dimethoxybutanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4,4-dimethoxy-, methyl ester: Similar structure but lacks the acetyl group.
Butanoic acid, 2-methyl-, methyl ester: Similar ester structure but with a methyl group instead of acetyl and dimethoxy groups.
Uniqueness
Methyl 2-acetyl-4,4-dimethoxybutanoate is unique due to the presence of both acetyl and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-acetyl-4,4-dimethoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-6(10)7(9(11)14-4)5-8(12-2)13-3/h7-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBANYKLPSKHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.